![molecular formula C11H12Cl2O B14727976 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 6834-36-2](/img/structure/B14727976.png)
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, and an allyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,5-dichloro-2-methylbenzene.
Allylation: The key step involves the allylation of 1,5-dichloro-2-methylbenzene using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the allyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas with a palladium catalyst are typical.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include epoxides or alcohols derived from the allyl ether group.
Reduction: Products include dechlorinated compounds or modified allyl groups.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of cellular processes, such as signal transduction or metabolic regulation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloro-2-methylbenzene: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene:
1,5-Dichloro-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the combination of chlorine atoms, a methyl group, and an allyl ether group on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
6834-36-2 |
|---|---|
Fórmula molecular |
C11H12Cl2O |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
1,5-dichloro-2-methyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)6-14-11-4-8(3)9(12)5-10(11)13/h4-5H,1,6H2,2-3H3 |
Clave InChI |
LIFPLABERBHBGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


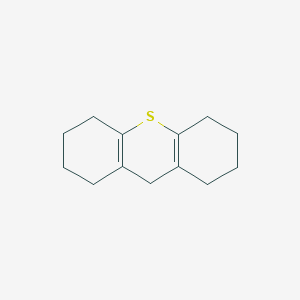
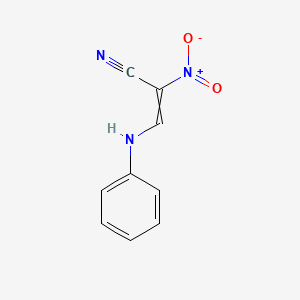
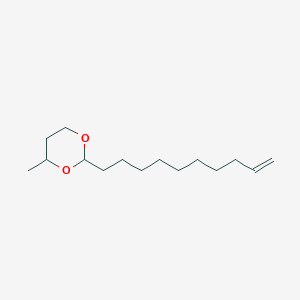
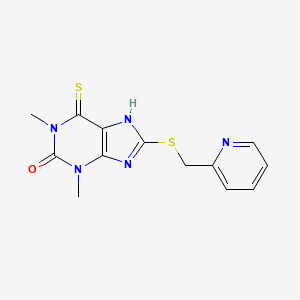
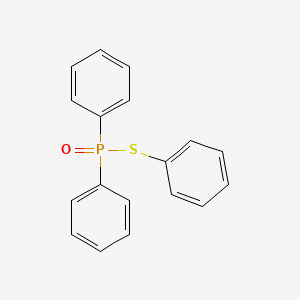

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
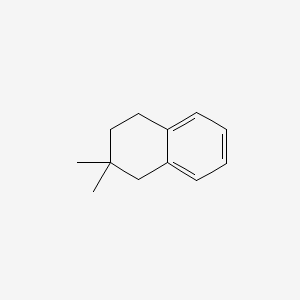
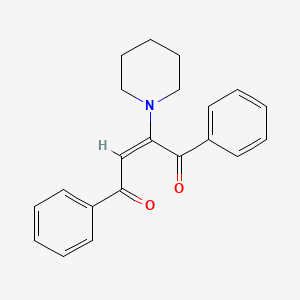
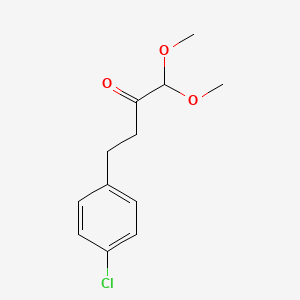

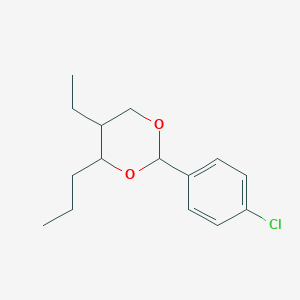
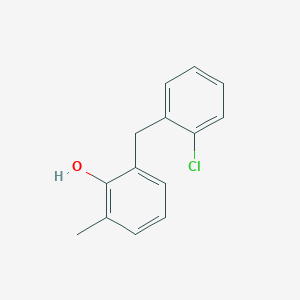
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
